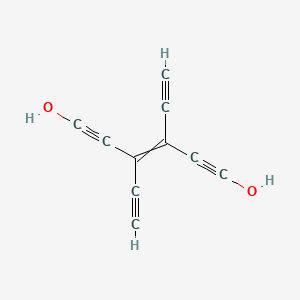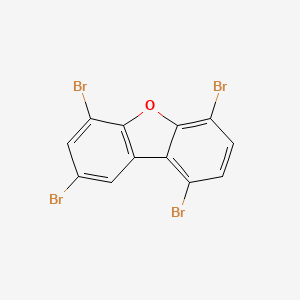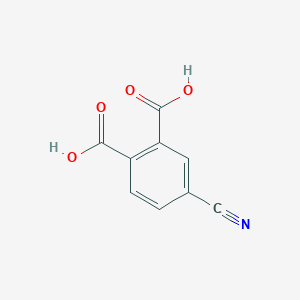
4-Cyanobenzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₉H₅NO₄ It is a derivative of benzenedicarboxylic acid, where a cyano group (-CN) is attached to the benzene ring along with two carboxylic acid groups (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid followed by reduction and subsequent cyanation. The process can be summarized as follows:
Nitration: Phthalic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid.
Cyanation: Finally, the amino group is converted to a cyano group using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanobenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) for halogenation or sulfonation reactions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Cyanobenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyanobenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Phthalic acid (1,2-benzenedicarboxylic acid): Lacks the cyano group, making it less reactive in certain chemical reactions.
Isophthalic acid (1,3-benzenedicarboxylic acid): Has carboxylic acid groups in different positions, affecting its chemical properties and reactivity.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also has carboxylic acid groups in different positions, used primarily in the production of polyethylene terephthalate (PET).
Uniqueness: 4-Cyanobenzene-1,2-dicarboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the benzene ring
Propiedades
Número CAS |
830320-86-0 |
|---|---|
Fórmula molecular |
C9H5NO4 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
4-cyanophthalic acid |
InChI |
InChI=1S/C9H5NO4/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3H,(H,11,12)(H,13,14) |
Clave InChI |
AOLVLPIOTCSFHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


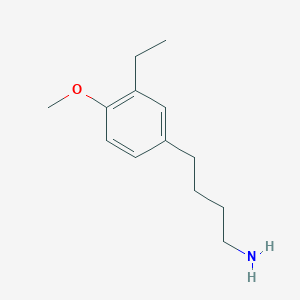



![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
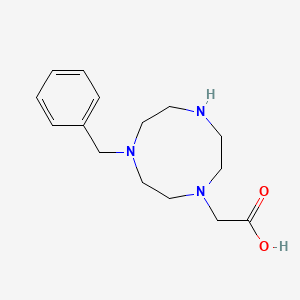
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
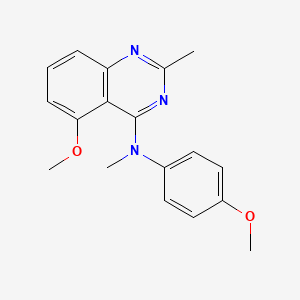
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)
